molecular formula C12H16BF2NO2 B2383682 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2377607-47-9

4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B2383682
M. Wt: 255.07
InChI Key: UVNKZLRUWTULCF-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H16BF2NO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 . This indicates the molecular structure of the compound. For more detailed structural analysis, single crystal X-ray diffraction analysis can be performed .


Chemical Reactions Analysis

As mentioned earlier, this compound can be used in the Suzuki-Miyaura cross-coupling reaction due to its unique reactivity . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives are synthesized for various research purposes, including the study of their crystal structures, vibrational properties, and spectroscopic analysis. These compounds are characterized using techniques such as FT-IR, NMR, and mass spectrometry, with their crystal structures confirmed by X-ray diffraction. Comparative analysis using DFT and TD-DFT calculations helps in understanding their molecular geometry, electronic properties, and vibrational assignments based on absorption bands. This research facilitates a deeper understanding of their potential applications in various fields, including materials science and chemical synthesis (Wu et al., 2021).

Electrolyte Additives for Energy Storage

In the context of energy storage, certain derivatives of 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, such as boron-based anion acceptors, have been explored for their utility in organic liquid electrolyte-based fluoride shuttle batteries. These compounds demonstrate potential in enhancing fluoride ion conductivity and solubility, thereby improving battery performance through the modification of electrolyte composition and the facilitation of better anion mobility (Kucuk & Abe, 2020).

Fluorescence Probes for Detection Applications

Some derivatives are utilized in the synthesis of fluorescence probes for detecting hydrogen peroxide, showcasing their applicability in creating sensitive, "Off-On" fluorescent responses. This application underscores their potential in biomedical research and environmental monitoring, where precise and reliable detection of specific molecules is crucial (Lampard et al., 2018).

Hole Transporting Materials for Solar Cells

The application of these compounds extends to the development of new materials for solar energy conversion, specifically as hole transporting materials in perovskite solar cells. These studies indicate their stability and efficiency in energy conversion processes, suggesting a viable alternative to traditional materials used in solar cell technology (Liu et al., 2016).

Sensing and Detection of Explosive Vapors

They also find use in the development of organic thin-film fluorescence probes for explosive detection. Specifically, the rapid and sensitive detection of hydrogen peroxide vapor, a key component in peroxide-based explosives, showcases the potential of these compounds in security and forensic applications. The ability to modify the sensing performance through functional group introduction further highlights their versatility (Fu et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for this compound could involve its use in further organic synthesis reactions, particularly in the development of new coupling reactions. Its low toxicity and unique reactivity make it a promising candidate for such applications .

properties

IUPAC Name

4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNKZLRUWTULCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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